(E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its structure–activity relationship (SAR).
Chemical Structure
The compound features a furan ring and an oxadiazole moiety, which are known for their biological significance. The structural formula can be represented as follows:
Key Structural Components:
- Furan Rings: Contribute to the compound's reactivity and biological activity.
- Oxadiazole Moiety: Associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study evaluating the anticancer potential of synthesized derivatives similar to our compound, several were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited IC50 values ranging from 1 to 7 μM, comparable to doxorubicin (IC50 = 0.5 μM) .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (μM) | Cell Line |
---|---|---|
Doxorubicin | 0.5 | MCF-7 |
Compound D16 | 3.0 | MCF-7 |
Compound D15 | 5.0 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant activity against selected microbial strains.
Evaluation Results
In a screening study, compounds structurally similar to our target demonstrated minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against specific bacterial strains .
Table 2: Antimicrobial Activity
Compound | MIC (µM) | Microbial Strain |
---|---|---|
Compound D2 | 4.0 | E. coli |
Compound D6 | 3.58 | S. aureus |
Compound D19 | 8.74 | Candida albicans |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, which measures the ability to scavenge free radicals. One derivative showed significant antioxidant activity with an IC50 of 22.3 µM compared to ascorbic acid at 111.6 µM .
Table 3: Antioxidant Activity Comparison
Compound | IC50 (µM) | Control |
---|---|---|
Compound D16 | 22.3 | Ascorbic Acid |
Control | 111.6 | Ascorbic Acid |
Structure–Activity Relationship (SAR)
The SAR analysis revealed that substituents on the furan and oxadiazole rings significantly influence biological activity:
- Electron-Withdrawing Groups: Enhance antimicrobial properties.
- Electron-D donating Groups: Improve anticancer and antioxidant activities.
For example, compounds with para-substituted halogens showed improved efficacy against cancer cells and microbes .
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14(6-5-12-3-1-7-21-12)19-9-11(10-19)16-17-15(18-23-16)13-4-2-8-22-13/h1-8,11H,9-10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAMMZHDDAYKFE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。